4-Bromophenyl phenyl ether (phenyl-D5)
Overview
Description
4-Bromophenyl phenyl ether (phenyl-D5) is an organic compound with the molecular formula BrC6H4OC6D5. It is a deuterated derivative of 4-bromophenyl phenyl ether, where the phenyl ring is substituted with deuterium atoms. This compound is used in various scientific research applications due to its unique properties and stability .
Mechanism of Action
Target of Action
This compound is a stable isotope with a molecular weight of 254.13 , and it’s often used in environmental analysis and as a synthetic intermediate
Pharmacokinetics
Its density is 1.451 g/mL at 25 °C , which may influence its distribution and bioavailability in the body. Further pharmacokinetic studies are required to understand these properties better.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromophenyl phenyl ether (phenyl-D5) typically involves the bromination of phenol using thionyl bromide to produce 4-bromophenol. This intermediate is then reacted with a deuterated phenol in the presence of a base such as sodium hydroxide to yield 4-bromophenyl phenyl ether (phenyl-D5) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromophenyl phenyl ether (phenyl-D5) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phenyl ethers can be formed.
Oxidation Products: Oxidation can lead to the formation of phenolic compounds.
Reduction Products: Reduction can yield deuterated phenyl alcohols
Scientific Research Applications
4-Bromophenyl phenyl ether (phenyl-D5) is utilized in several scientific research fields:
Chemistry: It serves as a stable isotope-labeled compound for tracing reaction mechanisms and studying chemical kinetics.
Biology: Used in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Employed in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs in the body.
Industry: Applied in the synthesis of advanced materials and as a precursor for other specialized chemicals
Comparison with Similar Compounds
4-Bromodiphenyl Ether: Similar in structure but lacks deuterium substitution.
Bis(4-bromophenyl) Ether: Contains two bromophenyl groups connected by an ether linkage.
4-Bromophenetole: A brominated phenyl ether with an ethoxy group instead of a phenyl group .
Uniqueness: 4-Bromophenyl phenyl ether (phenyl-D5) is unique due to its deuterium substitution, which imparts greater stability and allows for detailed studies in various scientific fields. Its isotopic labeling makes it a valuable tool for tracing and analyzing complex reactions and processes .
Properties
IUPAC Name |
1-(4-bromophenoxy)-2,3,4,5,6-pentadeuteriobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUYPUMQALQRCN-RALIUCGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=C(C=C2)Br)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584368 | |
Record name | 1-Bromo-4-[(~2~H_5_)phenyloxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93951-83-8 | |
Record name | 1-Bromo-4-[(~2~H_5_)phenyloxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(BROMOPHENYL) PHENYL-D5 ETHER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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